molecular formula C18H16FN3O2 B2907383 4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 299418-73-8

4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2907383
CAS No.: 299418-73-8
M. Wt: 325.343
InChI Key: JWSJJSQNELFCCP-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H16FN3O2 and its molecular weight is 325.343. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Sodium Hydrogen Sulfate as a Catalyst : Sodium hydrogen sulfate was used as a non-toxic, inexpensive catalyst for synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides through a three-component reaction. This method provided moderate to high yields, showcasing an efficient synthesis process for similar compounds (Gein, Zamaraeva, & Dmitriev, 2018).

Biological Applications

  • Antitubercular Activity : A class of dihydropyrimidines showed significant in vitro antitubercular activity against Mycobacterium tuberculosis, with certain compounds exhibiting higher potency than standard drugs like isoniazid (Trivedi et al., 2010).
  • Antifungal Properties : 6-Aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, synthesized through a three-component reaction, demonstrated notable antifungal activity against Candida albicans (Zamaraeva, Odegova, Fedotov, Tomilov, & Gein, 2015).
  • Anticancer Potential : Compounds synthesized as 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters showed considerable antimicrobial and anticancer properties. Some of these compounds were more potent than standard drugs against specific cancer cell lines (Sharma et al., 2012).

Pharmacological Screening

  • Antidiabetic Screening : Novel dihydropyrimidine derivatives were synthesized and evaluated for antidiabetic activity using the α-amylase inhibition assay. This study contributes to the development of potential antidiabetic agents (Lalpara et al., 2021).

Structural and Molecular Analysis

  • Crystal Structure Analysis : The molecular structure of a similar compound, N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was analyzed using X-ray diffraction. This study provided insights into the molecular conformation and interactions stabilizing its structure (Rajarajeswari, Kumar, & Katrahalli, 2020).

These studies highlight the diverse applications of 4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide and related compounds in the field of medicinal chemistry, particularly in synthesizing potential antitubercular, antifungal, anticancer, and antidiabetic agents, as well as their utility in structural and molecular analysis.

Overview of Scientific Research Applications

The compound this compound has been a focus in various scientific research domains, primarily in the synthesis of complex chemical structures and the exploration of its potential as an antitubercular agent.

Synthesis and Chemical Analysis

  • Catalyst for Synthesis: Sodium hydrogen sulfate has been utilized as a catalyst for the synthesis of a related compound, N,4-Diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. This method demonstrated moderate to high yields and the use of non-toxic and cost-effective catalysts in the synthesis process (Gein, Zamaraeva, & Dmitriev, 2018).
  • Antitubercular Properties: A library of 30 dihydropyrimidines, including compounds structurally similar to this compound, was synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis H(37)Rv. Two compounds in this series showed significant antitubercular activity, demonstrating the potential of these compounds in medicinal applications (Trivedi et al., 2010).
  • Molecular Structure Analysis: The molecular structure of a similar compound, N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was investigated through single crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds (Rajarajeswari, Kumar, & Katrahalli, 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit certain types of enzymes or receptors

Mode of Action

It is likely that it interacts with its targets by binding to them, thereby altering their function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in cell growth and proliferation . The downstream effects of these alterations could include changes in cell behavior and function.

Pharmacokinetics

A study on a similar compound showed that it had a terminal elimination half-life of 736 minutes and plasma clearance values of 0482 L/min/kg . The bioavailability was 60% and 35% after oral and intraperitoneal administration, respectively . These properties could impact the compound’s bioavailability and overall effectiveness.

Result of Action

Similar compounds have been found to have anti-proliferative effects on certain types of cells . This suggests that this compound could potentially have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances could affect the compound’s stability and its ability to interact with its targets

Properties

IUPAC Name

4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-11-15(17(23)21-12-7-3-2-4-8-12)16(22-18(24)20-11)13-9-5-6-10-14(13)19/h2-10,16H,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSJJSQNELFCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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